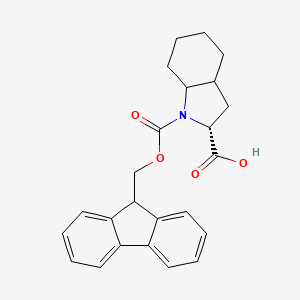

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Description

“(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid” (CAS: 1217512-55-4) is a chiral, carboxy-substituted octahydroindole derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.46 g/mol . The compound’s stereochemistry at the C2 position (R-configuration) is critical for its role in peptide synthesis and drug discovery, where conformational rigidity and stereoselectivity are essential . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it a staple in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-IVKVDSSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719295 | |

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217512-55-4 | |

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Indoline-2-Carboxylic Acid

The synthesis begins with commercially available (S)-indoline-2-carboxylic acid, which undergoes catalytic hydrogenation to yield the octahydroindole-2-carboxylic acid core. Platinum oxide (PtO₂) is preferred over palladium on carbon (Pd/C) for its efficiency under atmospheric pressure, producing a 90:10 ratio of (2S,3aS,7aS)-Oic to its (2R,3aR,7aR) epimer. Crystallization from ethanol isolates the desired (2S,3aS,7aS)-Oic in 85% yield.

Epimerization and Oxazolidinone Intermediate Formation

To access the (2R) configuration, (2S,3aS,7aS)-Oic undergoes epimerization via condensation with trichloroacetaldehyde. This reaction forms a trichloromethyloxazolidinone derivative, enabling diastereomer separation. The oxazolidinone intermediate crystallizes selectively, favoring the (2R,3aS,7aS)-stereoisomer due to reduced steric hindrance in the resulting tricyclic system.

Introduction of the Fmoc Protecting Group

Carbamate Formation

The amino group of (2R)-Oic is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. The reaction occurs in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base, forming the Fmoc-Oic-OH derivative. Typical conditions include:

Purification and Characterization

Crude Fmoc-Oic-OH is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity (>99%) is confirmed by HPLC, and stereochemistry is verified via optical rotation ([α]²⁰D = -38 ± 3° in ethanol).

Industrial-Scale Production Considerations

Large-scale synthesis employs automated reactors to optimize yield and minimize racemization. Key adjustments include:

-

Solvent Selection : N-methylpyrrolidone (NMP) replaces DMF for improved solubility and lower toxicity.

-

Coupling Reagents : Hexafluorophosphate-based activators (e.g., HATU) enhance efficiency in peptide bond formation.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during Fmoc protection is mitigated by:

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the Fmoc protecting group.

Biology: Employed in the study of protein structure and function, as it can be used to synthesize peptides and proteins with specific sequences.

Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

Mechanism of Action

The mechanism of action of (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous Fmoc-protected carboxy derivatives:

| Compound | Core Structure | Molecular Formula | CAS No. | Key Features | Applications |

|---|---|---|---|---|---|

| (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid | Octahydroindole | C₂₄H₂₅NO₄ | 1217512-55-4 | Chiral (2R) center; Fmoc-protected carboxylate; rigid bicyclic scaffold | SPPS intermediates, peptidomimetics |

| 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid | Azetidine | C₂₁H₂₁NO₅ | 1592739-14-4 | 3-Methylazetidine core; ether linkage; lower molecular weight (367.39 g/mol) | Conformational studies, linker chemistry |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid | Branched amino acid | C₂₁H₂₁NO₆ | 2044710-58-7 | Methylamino and methoxy ester substituents; flexible backbone | Modified peptide synthesis |

| cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid | Indane | C₂₅H₂₁NO₄ | 2307772-75-2 | Planar indane scaffold; cis-configuration; higher lipophilicity | Non-peptidic drug candidates |

Structural and Functional Differences

Core Scaffolds: The target compound’s octahydroindole core provides a rigid, bicyclic structure that mimics proline in peptides, enhancing α-helix stability . In contrast, azetidine (e.g., CAS 1592739-14-4) offers a smaller, monocyclic ring with restricted flexibility, suitable for probing torsional effects in drug design . Indane derivatives (e.g., CAS 2307772-75-2) lack the saturation of octahydroindole, resulting in planar aromatic systems that influence binding to hydrophobic targets .

Substituent Effects: The methyl ester in CAS 2044710-58-7 introduces polarity and metabolic stability compared to the free carboxylic acid in the target compound . Chirality: The (2R) configuration in the target compound contrasts with the (S)-configured branched amino acid derivatives, affecting receptor binding specificity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Fmoc protection of preformed octahydroindole-2-carboxylic acid, a process analogous to methods for 9-oxo-9H-fluorene-1-carboxylic acid derivatives (e.g., ).

- Indane-based analogues require Ullmann coupling or Friedel-Crafts acylation, which are less stereoselective than the hydrogenation steps used for octahydroindoles .

Physicochemical and Toxicological Profiles

The target compound’s acute toxicity (oral, dermal, and respiratory) aligns with other Fmoc derivatives, necessitating stringent handling protocols .

Biological Activity

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 391.46 g/mol

- CAS Number : 1217512-55-4

The biological activity of (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole core structure allows for significant binding interactions, which can modulate the activity of these targets.

- Antiviral Activity : Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. For instance, derivatives have shown promising results in inhibiting the strand transfer activity of HIV integrase with IC values as low as 0.13 μM . The binding interactions involve chelation with magnesium ions within the active site of the integrase enzyme.

- Anticancer Properties : Indole derivatives are known for their anticancer activities. Research indicates that modifications to the indole structure can enhance cytotoxic effects against various cancer cell lines. This compound's ability to induce apoptosis and inhibit proliferation has been noted in several studies.

- Anti-inflammatory Effects : Compounds with indole structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC Values |

|---|---|---|

| HIV Integrase Inhibition | Effective against HIV integrase | 0.13 μM (optimized derivative) |

| Anticancer Activity | Induces apoptosis in cancer cells | Varies by cell line |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Specific values not reported |

Case Study: HIV Integrase Inhibition

A study published in Molecules investigated a series of indole-2-carboxylic acid derivatives for their ability to inhibit HIV integrase. The study found that structural modifications significantly enhanced inhibitory activity against the enzyme, with one derivative achieving an IC value of 0.13 μM . The research highlighted the importance of the indole core and carboxylic acid group in facilitating strong binding interactions.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of related indole derivatives. The study revealed that these compounds could inhibit cell growth and induce apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanisms involved were linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid?

- Methodology : Synthesis typically involves coupling the Fmoc-protected amino group to the octahydroindole backbone. Key steps include:

- Activation : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt for efficient coupling .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to minimize hydrolysis .

- Purification : Flash chromatography or preparative HPLC to isolate the product, with purity verified via NMR (¹H/¹³C) and LC-MS .

- Safety : Handle with nitrile gloves and under fume hoods due to acute oral/eye toxicity (GHS Category 4/2A) .

Q. How is the stereochemical integrity of the (2R) configuration maintained during synthesis?

- Chiral control : Use enantiomerically pure starting materials (e.g., (R)-proline derivatives) and monitor reactions via chiral HPLC .

- Protection strategy : The Fmoc group stabilizes the amino group against racemization under basic conditions (pH 8–9) .

Q. What characterization techniques are critical for confirming the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and Fmoc-group integration .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₂₃H₂₅NO₄, expected [M+H]⁺: 404.18) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch of Fmoc) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability during peptide coupling?

- Stability analysis :

- Polar solvents : DMF enhances solubility but may accelerate Fmoc deprotection at >40°C. Use low temperatures (0–4°C) for prolonged reactions .

- Non-polar solvents : DCM reduces hydrolysis but limits solubility; sonication improves dispersion .

- Contradictions : Some studies report unexpected byproducts (e.g., isoindole derivatives) in DCM due to trace acid impurities . Mitigate with molecular sieves .

Q. What mechanistic insights explain the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Deprotection kinetics : The Fmoc group is cleaved by piperidine via β-elimination (20% v/v in DMF, 10–30 min). Monitor via UV-Vis (λ = 301 nm for dibenzofulvene byproduct) .

- Coupling efficiency : Steric hindrance from the octahydroindole ring slows acylation. Optimize with double coupling (2×30 min) and 1.5× molar excess of activated ester .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar Fmoc derivatives?

- Data reconciliation :

- Acute toxicity : H302 (oral) and H319 (eye irritation) are consistent across analogs, but discrepancies arise in respiratory toxicity (e.g., H335 vs. no classification) due to substituent effects .

- Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate safety thresholds for lab use .

Q. What strategies optimize the compound’s solubility for bioconjugation without compromising Fmoc stability?

- Co-solvent systems : Combine DMF with 2–5% acetic acid to enhance solubility while maintaining pH <7 .

- Surfactants : Use 0.1% Tween-20 in aqueous buffers for hybrid organic-aqueous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.